1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE 1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE
Brand Name: Vulcanchem
CAS No.: 132924-42-6
VCID: VC0159954
InChI: InChI=1S/C22H20FNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6)
SMILES: C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Molecular Formula: C24H22FNO5
Molecular Weight: 423.4 g/mol

1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE

CAS No.: 132924-42-6

Main Products

VCID: VC0159954

Molecular Formula: C24H22FNO5

Molecular Weight: 423.4 g/mol

1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE - 132924-42-6

CAS No. 132924-42-6
Product Name 1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE
Molecular Formula C24H22FNO5
Molecular Weight 423.4 g/mol
IUPAC Name 1-benzhydryl-3-(3-fluorophenoxy)azetidine;oxalic acid
Standard InChI InChI=1S/C22H20FNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6)
Standard InChIKey QSCLPEYFJVLXSB-UHFFFAOYSA-N
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Canonical SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Synonyms 1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE
PubChem Compound 19799620
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator